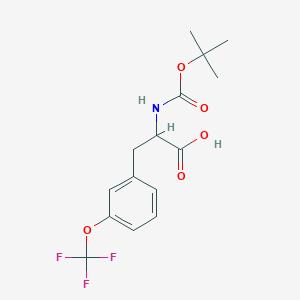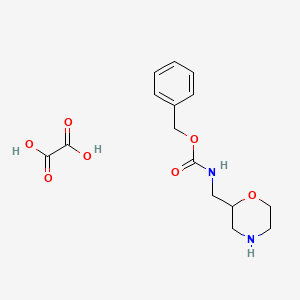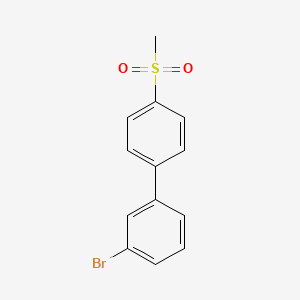![molecular formula C13H23NO B15123073 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Tricyclo[5210,2,6]decan-8-yl}amino)propan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of tricyclo[5.2.1.0(2,6)]decan-8-one, which is then subjected to a series of reactions to introduce the amino and propanol groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol involves its interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decan-8-one: A precursor in the synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol.
Potassium tricyclo[5.2.1.0(2,6)]decan-8-yl dithiocarbonate (D609): Known for its antitumor and antioxidant properties.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of both amino and propanol functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
2-(8-tricyclo[5.2.1.02,6]decanylamino)propan-1-ol |
InChI |
InChI=1S/C13H23NO/c1-8(7-15)14-13-6-9-5-12(13)11-4-2-3-10(9)11/h8-15H,2-7H2,1H3 |
Clave InChI |
XWGPEURLQQDWEV-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NC1CC2CC1C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)


![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)

![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)

